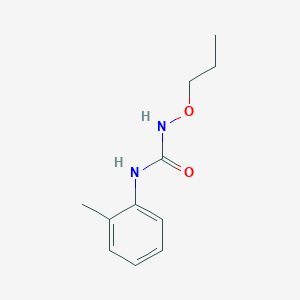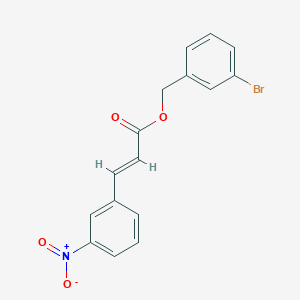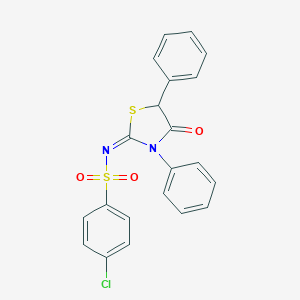
3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone, also known as DBH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. DBH is a hydrazone derivative of 3,3-dimethyl-2-butanone and 1H-benzimidazole, which are both commonly used in organic synthesis.
Scientific Research Applications
3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone has been found to have potential applications in various areas of scientific research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone has been shown to possess antitumor and antiviral activities. In materials science, 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In analytical chemistry, 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone has been used as a reagent for the determination of metal ions in environmental samples.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects
3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone has been found to have several biochemical and physiological effects. In vitro studies have shown that 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone has also been shown to inhibit the replication of human immunodeficiency virus (HIV) in vitro. In animal studies, 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone has been found to exhibit antitumor activity and to reduce the growth of tumors in mice.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone in lab experiments is its ease of synthesis. 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone can be synthesized under mild conditions and yields a white crystalline solid. Another advantage is its potential applications in various areas of scientific research. However, one limitation of using 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research and development of 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone. One direction is the optimization of the synthesis method to improve the yield and purity of 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone. Another direction is the investigation of the mechanism of action of 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone, which could lead to the development of more potent inhibitors of the enzymes and proteins targeted by 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone. Additionally, the potential applications of 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone in materials science and analytical chemistry could be further explored. Finally, the in vivo efficacy and toxicity of 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone could be studied in animal models to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone involves the reaction of 3,3-dimethyl-2-butanone with 1H-benzimidazole hydrazide in the presence of a catalyst. The reaction proceeds under mild conditions and yields 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone as a white crystalline solid.
properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-[(E)-3,3-dimethylbutan-2-ylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H18N4/c1-9(13(2,3)4)16-17-12-14-10-7-5-6-8-11(10)15-12/h5-8H,1-4H3,(H2,14,15,17)/b16-9+ |
InChI Key |
VARAXLWGKKJTJS-CXUHLZMHSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2N1)/C(C)(C)C |
SMILES |
CC(=NNC1=NC2=CC=CC=C2N1)C(C)(C)C |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)

![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)

![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)
